Octathiocane

描述

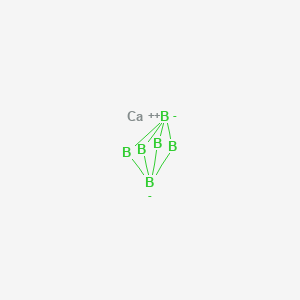

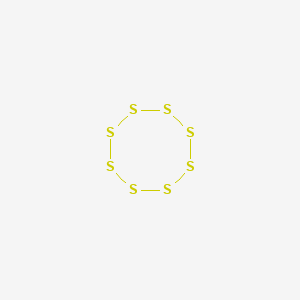

Octathiocane, also known as cyclooctasulfur, is an inorganic compound with the chemical formula S8. It is a yellow, odorless, and tasteless solid that is the most common allotrope of sulfur. This compound consists of eight sulfur atoms arranged in a crown-like ring structure, making it a significant compound in both natural and industrial contexts .

准备方法

Synthetic Routes and Reaction Conditions: Octathiocane can be synthesized through various methods, including thermal decomposition, high-pressure synthesis, and anion-cation interchange reactions. One common method involves the thermal decomposition of polymeric sulfur.

Industrial Production Methods: In industrial settings, this compound is primarily obtained as a major component (99%) of elemental sulfur, which is recovered from volcanic sources and as a by-product of the Claus process associated with petroleum refineries .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming sulfur oxides such as sulfur dioxide (SO2) and sulfur trioxide (SO3).

Reduction: It can be reduced to form hydrogen sulfide (H2S) under specific conditions.

Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen (O2) and chlorine (Cl2).

Reduction: Reducing agents such as hydrogen (H2) and carbon monoxide (CO) are used.

Substitution: Various halogens and organic compounds can act as substituents.

Major Products:

Oxidation: Sulfur dioxide (SO2) and sulfur trioxide (SO3).

Reduction: Hydrogen sulfide (H2S).

Substitution: Various organosulfur compounds depending on the substituents used.

科学研究应用

Octathiocane has a wide range of applications in scientific research:

Chemistry: It is used in the study of sulfur allotropes and their properties. Its unique ring structure makes it a subject of interest in theoretical and experimental chemistry.

Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing into the potential therapeutic uses of this compound derivatives in treating various diseases.

作用机制

The mechanism of action of octathiocane involves its ability to undergo redox reactions, which can disrupt cellular processes in microorganisms. The sulfur atoms in this compound can interact with proteins and enzymes, leading to the inhibition of their functions. This makes this compound and its derivatives effective antimicrobial agents .

相似化合物的比较

Hexathiane (S6): Another sulfur allotrope with six sulfur atoms in a ring structure.

Cycloheptasulfur (S7): A sulfur allotrope with seven sulfur atoms in a ring.

Cyclononathiocane (S9): A sulfur allotrope with nine sulfur atoms in a ring.

Uniqueness of Octathiocane: this compound’s unique eight-membered ring structure gives it distinct physical and chemical properties compared to other sulfur allotropes. Its stability and ability to form large crystals make it particularly useful in various industrial applications .

属性

IUPAC Name |

octathiocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S8/c1-2-4-6-8-7-5-3-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQNHALFVCURHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S1SSSSSSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872924 | |

| Record name | Octasulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sulfur acts as a keratolytic agent and also it has antibacterial activity. It also kills fungi, scabies mites and other parasites. Precipitated sulfur and colloidal sulfur are used, in form of lotions, creams, powders, soaps, and bath additives, for the treatment of acne vulgaris, acne rosacea, and seborrhoeic dermatitis. | |

| Record name | Octasulfur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10544-50-0, 1326-66-5 | |

| Record name | S8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10544-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctasulfur | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octasulfur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octasulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide, N,N'-(4-methyl-1,3-phenylene)bis-, reaction products with [1,1'-biphenyl]-4,4'-diamine and sulfur | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FD1KFU70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of octasulfur?

A1: Octasulfur, as its name suggests, consists of eight sulfur atoms arranged in a puckered ring. Its molecular formula is S8, and its molecular weight is 256.52 g/mol.

Q2: How can spectroscopic techniques be used to characterize octasulfur?

A2: Raman spectroscopy is particularly useful for identifying octasulfur. It exhibits characteristic Raman bands at 151 cm-1, 219 cm-1, and 467 cm-1. [] These bands arise from vibrations within the S8 ring structure.

Q3: What is the most stable form of elemental sulfur?

A3: Cyclo-octasulfur (S8) is the most thermodynamically stable allotrope of sulfur under standard conditions. []

Q4: Can octasulfur act as an oxidizing agent?

A5: Yes, octasulfur can act as a mild oxidizing agent. For example, in the presence of a catalyst like triethylamine, it can oxidize triphenylarsine to triphenylarsine sulfide. []

Q5: How is octasulfur utilized by certain bacteria?

A6: Phototrophic sulfur bacteria can utilize elemental sulfur, specifically the polymeric sulfur fraction, as an electron donor for anoxygenic photosynthesis. [, ] These bacteria take up polymeric sulfur, forming intracellular or extracellular sulfur globules, which are then oxidized to sulfate.

Q6: What is the role of octasulfur in the formation of sulfur globules in bacteria?

A7: While bacteria utilize polymeric sulfur, the oxidation process by sulfide:quinone oxidoreductase (SQR) produces short-chain inorganic and organic polysulfides. These react to form longer chains, eventually leading to the generation of octasulfur (S8), which aggregates into sulfur globules within the bacterial cytoplasm. []

Q7: Why do some bacteria prefer polymeric sulfur over octasulfur?

A8: Research suggests that phototrophic sulfur bacteria, including those from the Chromatiaceae and Ectothiorhodospiraceae families, preferentially utilize polymeric sulfur over cyclo-octasulfur for globule formation and oxidation. This preference highlights the importance of sulfur speciation in its bioavailability. []

Q8: Are there any known instances of octasulfur occurring naturally in living organisms?

A10: While octasulfur is not commonly found in living organisms, there have been reports of its isolation from marine invertebrates. It was identified in the alcyonarian Sinularia humilis and the ascidian Polycitor sp., suggesting potential biological roles yet to be fully understood. []

Q9: What happens to the product layer on chalcopyrite during acid leaching in the presence of chloride ions?

A11: During the acid leaching of chalcopyrite in chloride solutions, a thicker product layer is formed compared to sulfate solutions. This layer primarily consists of octasulfur, potentially alongside an amorphous metal-deficient phase. Interestingly, laser irradiation can convert this product layer into polymeric sulfur. []

Q10: How does the stability of the leached layer on chalcopyrite vary depending on the leaching solution?

A12: The product layer on chloride-leached chalcopyrite tends to age more rapidly into elemental sulfur compared to that on sulfate-leached chalcopyrite. This difference might be attributed to the formation of soluble cuprous complexes in the presence of chloride ions, facilitating copper removal from the lattice. []

Q11: Can octasulfur be used in the synthesis of heterocyclic compounds?

A13: Yes, octasulfur can be used to synthesize sulfur-bridged imidazoheterocycles through a diethyl phosphite-mediated oxidative C-H sulfenylation reaction. This method provides a practical and efficient way to create these valuable compounds. []

Q12: Can molecular dynamics simulations be used to study the interaction of octasulfur with biological systems?

A15: Yes, molecular dynamics simulations have shown that cyclo-octasulfur (S8) rings can bind to the hydrophobic cavities of the S-layer nanotube of the hyperthermophilic archaeon Staphylothermus marinus. This binding suggests that these nanotubes might act as storage reservoirs for S8, providing insights into sulfur metabolism in these organisms. []

Q13: How can X-ray absorption near-edge structure (XANES) spectroscopy be used to study sulfur in biological samples?

A16: Sulfur K-edge XANES spectroscopy provides valuable information about the chemical speciation of sulfur in biological samples like bacterial cells and tissues. This technique helps identify and quantify different sulfur species present, such as cyclo-octasulfur and polymeric sulfur, offering insights into sulfur metabolism and biogeochemical cycling. [, ]

Q14: Can confocal Raman micro-spectrometry be used to visualize sulfur in microorganisms?

A17: Yes, confocal Raman microscopy can be used to visualize and map sulfur globules within magnetotactic bacteria, even though sulfur is not a strong Raman scatterer. By using specific excitation wavelengths and optimized parameters, researchers can identify the characteristic Raman spectrum of cyclo-octasulfur (S8) within these globules. []

Q15: Can octasulfur be degraded biologically?

A18: While octasulfur itself is not easily degraded, certain bacteria, particularly those involved in the sulfur cycle, can oxidize it to sulfate. This process is crucial for sulfur recycling in the environment. []

Q16: What are some challenges in using octasulfur in industrial processes?

A19: One challenge is its relatively low reactivity, often requiring activation or specific reaction conditions. Additionally, the formation of hydrogen sulfide (H2S) during some sulfur-related processes poses environmental concerns and requires careful management. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

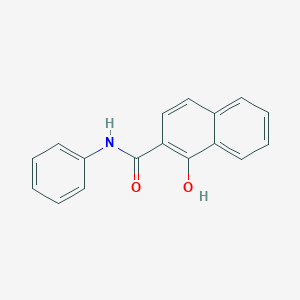

![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)